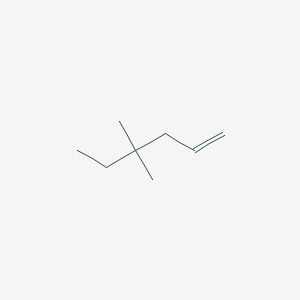

4,4-Dimethyl-1-hexene

Description

Properties

IUPAC Name |

4,4-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJVAMIXNUAJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167799 | |

| Record name | 4,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-08-1 | |

| Record name | 4,4-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 4,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,4-Dimethyl-1-hexene (CAS: 1647-08-1)

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Structural Significance of 4,4-Dimethyl-1-hexene

4,4-Dimethyl-1-hexene, registered under CAS number 1647-08-1, is an aliphatic, unsaturated hydrocarbon featuring a terminal double bond and a sterically demanding quaternary carbon center at the C4 position.[1][2] Its molecular formula is C₈H₁₆, and its IUPAC name is 4,4-dimethylhex-1-ene.[1] The unique structural arrangement—a neopentyl-like group adjacent to an allylic position—imparts distinct reactivity and physical properties. This makes it a valuable, though specialized, building block in organic synthesis and polymer chemistry. Unlike its linear isomer, 1-octene, the significant steric hindrance introduced by the gem-dimethyl group profoundly influences the regioselectivity and stereoselectivity of reactions at the terminal alkene, offering a strategic tool for directing chemical transformations. This guide provides a comprehensive overview of its properties, spectral characteristics, reactivity, and practical applications, grounded in established chemical principles.

Physicochemical and Computed Properties

The physical characteristics of 4,4-Dimethyl-1-hexene are crucial for its handling, purification, and use as a reagent or monomer. The data presented below has been aggregated from experimental and computed sources to provide a reliable reference for laboratory applications.

| Property | Value | Unit | Source |

| CAS Number | 1647-08-1 | - | PubChem[1] |

| Molecular Formula | C₈H₁₆ | - | PubChem[1] |

| Molecular Weight | 112.21 | g/mol | PubChem[1] |

| Boiling Point (Normal) | 102.74 | °C | Cheméo (Joback Method)[3] |

| Melting Point | -92.57 | °C | Cheméo (Joback Method)[3] |

| Density | Not specified | g/cm³ | - |

| Vapor Pressure | 40.20 @ 86.2 °C | kPa | Cheméo (Calculated)[3] |

| Octanol/Water Partition Coeff. (logP) | 2.999 | - | Cheméo (Crippen Method)[3] |

| Refractive Index | Not specified | - | - |

| SMILES | CCC(C)(C)CC=C | - | PubChem[1] |

| InChIKey | SUJVAMIXNUAJEY-UHFFFAOYSA-N | - | PubChem[1] |

Spectroscopic Signature: A Guide to Structural Elucidation

Accurate identification of 4,4-Dimethyl-1-hexene relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, which serve as a fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the unique chemical environments. The terminal vinyl protons are expected to show complex splitting patterns (geminal, cis, and trans coupling) between 5.0 and 6.0 ppm. The two protons at the C2 (allylic) position will appear as a doublet around 2.0 ppm. The ethyl group at C4 will present as a quartet (CH₂) and a triplet (CH₃), while the two gem-dimethyl groups at C4 will produce a sharp singlet at approximately 0.8-0.9 ppm, integrating to six protons.

-

¹³C NMR: The carbon spectrum provides clear evidence of the carbon skeleton. Key expected shifts include the terminal alkene carbons (>110 ppm), the quaternary C4 carbon (around 30-35 ppm), and the distinct signals for the ethyl and gem-dimethyl carbons.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum provides valuable information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 112.[4]

-

Major Fragments: Fragmentation is driven by the formation of stable carbocations. A prominent peak is expected at m/z = 57, corresponding to the loss of an allyl radical (•CH₂CH=CH₂) to form the stable tertiary carbocation [(CH₃)₂C(CH₂CH₃)]⁺. Another significant fragmentation pathway involves the loss of an ethyl radical to form a fragment at m/z = 83. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the alkene functional group.

-

C=C Stretch: A moderate absorption band is expected around 1640 cm⁻¹.

-

=C-H Stretch: A sharp peak will appear just above 3000 cm⁻¹ (typically ~3075 cm⁻¹).

-

=C-H Bends: Strong absorptions corresponding to the out-of-plane bending of the vinyl group are expected around 910 and 990 cm⁻¹.

-

C-H Stretch: Strong bands for the sp³ C-H stretching of the alkyl portions will be observed just below 3000 cm⁻¹.[1][2]

Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Approaches

While not a commodity chemical, 4,4-Dimethyl-1-hexene can be synthesized via standard organometallic procedures. A logical and field-proven approach is the Grignard reaction. The synthesis involves the coupling of allylmagnesium bromide with a suitable tertiary alkyl halide, such as 2-bromo-2-methylbutane. This method is effective because it directly constructs the required carbon skeleton in a single step.

Core Reactivity: The Interplay of Electronics and Sterics

The reactivity of 4,4-Dimethyl-1-hexene is dominated by its terminal alkene, but significantly modulated by the steric bulk of the adjacent quaternary center. This steric hindrance disfavors reaction pathways requiring attack at the C3 position and can influence the facial selectivity of additions to the double bond.

Caption: Experimental workflow for hydroboration-oxidation.

Methodology:

-

Reagents & Equipment:

-

4,4-Dimethyl-1-hexene (1.0 eq)

-

1.0 M Borane-tetrahydrofuran complex (BH₃•THF) solution (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, separatory funnel

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,4-Dimethyl-1-hexene and anhydrous THF.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add the BH₃•THF solution dropwise via a syringe. The causality for this slow, cold addition is to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours to ensure complete formation of the trialkylborane intermediate.

-

Cool the reaction mixture back to 0 °C and slowly add the NaOH solution, followed by the very careful, dropwise addition of H₂O₂. This oxidation step is highly exothermic and must be controlled to prevent overheating.

-

After the addition of H₂O₂, gently heat the mixture to reflux for 1 hour to complete the oxidation and cleavage.

-

-

Workup and Purification:

-

Cool the mixture to room temperature. Transfer to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash sequentially with water and then brine. This self-validating washing sequence removes inorganic impurities and aids in breaking emulsions.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4,4-Dimethyl-1-hexanol.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137136, 4,4-Dimethyl-1-hexene. Retrieved from [Link].

-

Cheméo (2024). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link].

-

Organic Syntheses (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Org. Synth. 1971, 51, 115. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57418179, 4,4-Dimethylhex-1-en-5-yne. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27683, 4,5-Dimethyl-1-hexene. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology) (n.d.). 4,4-Dimethyl-1-hexene in the NIST WebBook. Retrieved from [Link].

-

Li, Y., et al. (2025). Concise Synthesis of Deoxylimonin. J. Am. Chem. Soc. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11160027, 2-Bromo-1-cyclohexylethanone. Retrieved from [Link].

-

Cheméo (2024). Chemical Properties of Cyclohexane, (2-bromoethyl)- (CAS 1647-26-3). Retrieved from [Link].

-

ResearchGate (2015). Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. Iranian Polymer Journal. Retrieved from [Link].

-

Safety Data Sheet (2024). 1-Hexene. Retrieved from [Link].

-

MDPI (2018). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). Polymers. Retrieved from [Link].

-

LookChem (n.d.). 2-CYCLOHEXYLETHYL BROMIDE (Cas 1647-26-3). Retrieved from [Link].

-

Chemos GmbH & Co.KG (2023). Safety Data Sheet: 1-Hexene. Retrieved from [Link].

-

ResearchGate (n.d.). Methylcyclohexane reaction pathway leading to 1,1-dimethylcyclopentane formation. Retrieved from [Link].

-

ResearchGate (2015). Study on unsaturated structures of polyhexene, poly(4-methylpentene) and poly(3-methylpentene) prepared with metallocene catalysts. Retrieved from [Link].

-

ACS Publications (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules. Retrieved from [Link].

-

Hyma Synthesis Pvt. Ltd (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link].

-

Siyavula (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. Retrieved from [Link].

-

BYJU'S (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Organic Chemistry Some Basic Principles and Techniques. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 4,4-dimethyl-1-hexene, a valuable branched alkene in organic synthesis. The document is structured to provide not only procedural details but also to offer insights into the mechanistic underpinnings and practical considerations for each major pathway.

Introduction: The Significance of 4,4-Dimethyl-1-hexene

4,4-Dimethyl-1-hexene is a sterically hindered terminal alkene. Its unique structural motif, featuring a quaternary carbon atom adjacent to the double bond, makes it a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals. The controlled and efficient synthesis of this compound is therefore of significant interest to the research and development community. This guide will explore the most common and effective methods for its preparation, including the Grignard reaction, the Wittig reaction, and the dehydration of the corresponding alcohol.

Retrosynthetic Analysis: Devising Pathways to 4,4-Dimethyl-1-hexene

A retrosynthetic approach to 4,4-dimethyl-1-hexene reveals several logical bond disconnections, leading to readily available starting materials.

Figure 1: Retrosynthetic analysis of 4,4-Dimethyl-1-hexene.

Method 1: Grignard Reaction – Building the Carbon Skeleton

The Grignard reaction offers a robust and reliable method for constructing the carbon framework of 4,4-dimethyl-1-hexene. This approach involves the nucleophilic addition of an allyl Grignard reagent to 3,3-dimethylbutanal.

Reaction Principle and Mechanism

The core of this synthesis is the formation of a new carbon-carbon bond between the nucleophilic carbon of the allyl Grignard reagent and the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a tetrahedral intermediate, which upon acidic workup, yields the corresponding homoallylic alcohol, 4,4-dimethyl-1-hexen-3-ol. Subsequent dehydration of this alcohol provides the target alkene.

Figure 2: Grignard reaction pathway.

Experimental Protocol: A Self-Validating System

Step 1: Preparation of Allylmagnesium Bromide

-

Materials: Magnesium turnings, allyl bromide, anhydrous diethyl ether.

-

Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium suspension with gentle stirring. The reaction is exothermic and should be initiated with gentle warming if necessary. Maintain a gentle reflux until the magnesium is consumed. The resulting greyish solution is the allylmagnesium bromide Grignard reagent.[1]

Step 2: Grignard Addition to 3,3-Dimethylbutanal

-

Materials: 3,3-Dimethylbutanal, allylmagnesium bromide solution, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

-

Procedure: Cool the prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Step 3: Dehydration of 4,4-Dimethyl-1-hexanol

-

Materials: Crude 4,4-dimethyl-1-hexanol, concentrated sulfuric acid or phosphoric acid.

-

Procedure: Separate the organic layer from the quenched Grignard reaction, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol. For the dehydration, the alcohol is heated with a strong acid catalyst, such as sulfuric acid or phosphoric acid.[2] The alkene product is then distilled from the reaction mixture.

| Parameter | Value | Rationale/Insight |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilizing the Grignard reagent and preventing its decomposition by protic sources. |

| Temperature | 0 °C to room temperature | Low initial temperature controls the exothermic reaction. Subsequent warming ensures complete reaction. |

| Workup | Saturated NH₄Cl (aq) | A mild acidic workup to protonate the alkoxide without causing significant side reactions. |

| Dehydration Catalyst | H₂SO₄ or H₃PO₄ | Strong protic acids are required to protonate the hydroxyl group, converting it into a good leaving group (water). |

Method 2: The Wittig Reaction – Precision in Double Bond Formation

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds with high regioselectivity.[3] In this case, 3,3-dimethylbutanal is reacted with a phosphorus ylide to directly form the terminal double bond of 4,4-dimethyl-1-hexene.

Reaction Principle and Mechanism

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (the Wittig reagent). The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined by the location of the carbonyl group and the ylide.[4]

Figure 3: Wittig reaction pathway.

Experimental Protocol: A Step-by-Step Guide

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO).

-

Procedure: Suspend methyltriphenylphosphonium bromide in the anhydrous solvent under an inert atmosphere (nitrogen or argon). Cool the suspension in an ice bath and slowly add the strong base. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

Step 2: Wittig Olefination

-

Materials: 3,3-Dimethylbutanal, the prepared Wittig reagent solution.

-

Procedure: To the solution of the ylide, slowly add a solution of 3,3-dimethylbutanal in the same anhydrous solvent. Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the aldehyde.

Step 3: Workup and Purification

-

Procedure: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane). The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography. The volatile 4,4-dimethyl-1-hexene can then be purified by distillation.

| Parameter | Value | Rationale/Insight |

| Base for Ylide Formation | n-BuLi or NaH | A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without competing side reactions. |

| Solvent | Anhydrous THF or DMSO | Aprotic solvents are necessary to prevent quenching of the ylide. |

| Reaction Temperature | 0 °C to room temperature | Ylide formation is often performed at low temperatures, while the olefination can proceed at room temperature. |

| Purification | Distillation/Chromatography | The nonpolar alkene product can be separated from the polar triphenylphosphine oxide byproduct. |

Method 3: Dehydration of 4,4-Dimethyl-1-hexanol

This method is often the final step in a multi-step synthesis (such as the Grignard route) but can also be a standalone procedure if the precursor alcohol is readily available.

Reaction Principle and Mechanism

The acid-catalyzed dehydration of an alcohol proceeds via an E1 or E2 elimination mechanism. For a primary alcohol like 4,4-dimethyl-1-hexanol, the reaction is likely to proceed through a protonated alcohol intermediate, followed by the loss of water to form a primary carbocation. However, primary carbocations are highly unstable and a hydride or alkyl shift is likely to occur to form a more stable tertiary carbocation before elimination of a proton to form the alkene. Due to the potential for rearrangements, this method may lead to a mixture of alkene isomers.

Figure 4: Dehydration of 4,4-Dimethyl-1-hexanol.

Experimental Protocol: A Practical Approach

-

Materials: 4,4-Dimethyl-1-hexanol, concentrated sulfuric acid or phosphoric acid, or a solid acid catalyst (e.g., montmorillonite clay).[5]

-

Procedure: Place the alcohol in a round-bottom flask equipped for distillation. Add the acid catalyst. Heat the mixture to a temperature sufficient to distill the alkene product as it is formed. This helps to shift the equilibrium towards the product. The distillate, which may contain some water and unreacted alcohol, is then washed with a mild base (e.g., sodium bicarbonate solution) and water, dried, and redistilled to obtain the pure alkene.

| Parameter | Value | Rationale/Insight |

| Catalyst | H₂SO₄, H₃PO₄, or solid acid | Provides the acidic environment necessary for the elimination reaction. Solid acids offer easier separation.[1] |

| Temperature | Distillation temperature of the alkene | Allows for the removal of the product as it forms, driving the reaction to completion (Le Chatelier's principle). |

| Workup | Aqueous wash, drying, and redistillation | Removes acidic impurities and water, followed by final purification of the volatile alkene. |

Comparative Analysis of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages | Typical Yield |

| Grignard Reaction | Readily available starting materials; reliable C-C bond formation. | Multi-step process (Grignard formation, addition, dehydration); potential for side reactions. | Moderate to Good |

| Wittig Reaction | High regioselectivity for the terminal alkene; mild reaction conditions. | Requires stoichiometric amounts of the phosphonium salt and a strong base; byproduct removal can be challenging. | Good to Excellent |

| Dehydration of Alcohol | Simple procedure if the alcohol is available. | Potential for carbocation rearrangements leading to a mixture of alkene isomers; harsh acidic conditions. | Variable |

Conclusion and Future Perspectives

The synthesis of 4,4-dimethyl-1-hexene can be effectively achieved through several established synthetic methodologies. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The Grignard and Wittig reactions offer excellent control over the molecular structure, with the Wittig reaction providing the most direct and regioselective route to the terminal alkene. The dehydration of 4,4-dimethyl-1-hexanol is a straightforward approach but requires careful control to minimize the formation of isomeric byproducts.

Future research in this area may focus on developing more atom-economical and environmentally benign catalytic methods for the synthesis of sterically hindered alkenes like 4,4-dimethyl-1-hexene, potentially through advances in metathesis or C-H activation chemistries.

References

-

Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. Available at: [Link].

-

Wikipedia. Wittig reaction. Available at: [Link].

-

PubChem. 4,4-Dimethyl-1-hexene. Available at: [Link].

-

Cheméo. Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Available at: [Link].

- Google Patents. Process for the preparation of 1-hexene.

-

Lakeland University. DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Available at: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available at: [Link].

- Google Patents. Grignard reagent allyl magnesium bromide preparation process.

-

MDPI. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. Available at: [Link].

-

National Institutes of Health. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. Available at: [Link].

-

Organic Syntheses. ALLYLMAGNESIUM BROMIDE. Available at: [Link].

-

Beyond Benign. A Greener Alcohol Dehydration. Available at: [Link].

-

ResearchGate. General synthetic protocol for Wittig olefination using PS‐PPh3 1 to.... Available at: [Link].

-

Journal of the Chemical Society, Perkin Transactions 2. The gas-phase pyrolysis of 1,2-dimethylpropyl acetate. Available at: [Link].

-

Lakeland University. Alcohol Dehydration. Available at: [Link].

-

PubMed Central. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Available at: [Link].

-

OSTI.GOV. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article). Available at: [Link].

-

MDPI. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). Available at: [Link].

-

Science of Synthesis. pounds.[1–3] Allylic Grignard reagents. Available at: [Link].

-

PubMed Central. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available at: [Link].

-

Intratec.us. 1-Hexene Production from Ethylene. Available at: [Link].

-

YouTube. Organic 1 Lab Dehydration of Alcohol Experiment. Available at: [Link].

-

ResearchGate. pyrolytic recovery as a prospective use of plastic waste materials. Available at: [Link].

-

Wikipedia. Allylmagnesium bromide. Available at: [Link].

-

YouTube. Organic 1 Lab Dehydration of Alcohol Experiment. Available at: [Link].

-

ResearchGate. The selectivity of 4,4‐dimethyl‐2‐cyclohexen‐1‐one. (a) At different.... Available at: [Link].

Sources

A Comprehensive Technical Guide to 4,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical and physical properties of 4,4-Dimethyl-1-hexene, a key organic compound with applications in various scientific domains. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its use in research and development.

Section 1: Core Molecular Attributes

4,4-Dimethyl-1-hexene is an aliphatic hydrocarbon characterized by a six-carbon chain with a double bond at the first carbon and two methyl groups attached to the fourth carbon.

Molecular Formula and Weight

The fundamental identity of a chemical compound is encapsulated in its molecular formula and weight. These parameters are critical for stoichiometric calculations, reaction kinetics, and analytical characterization.

The molecular formula, C₈H₁₆, indicates that 4,4-Dimethyl-1-hexene is an isomer of octene. The placement of the double bond and the methyl groups, however, imparts distinct chemical and physical properties.

Chemical Structure and Nomenclature

The structural arrangement of atoms within a molecule dictates its reactivity and physical behavior. Understanding the precise structure is paramount for predicting its interactions in a biological or chemical system.

-

IUPAC Name: 4,4-dimethylhex-1-ene[1]

-

Synonyms: 1-Hexene, 4,4-dimethyl-[1]

-

SMILES: CCC(C)(C)CC=C[1]

-

InChI: InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3[1]

The IUPAC name provides a systematic and unambiguous description of the molecule's connectivity. The SMILES and InChI strings offer machine-readable formats for computational chemistry applications.

Section 2: Physicochemical Properties and Data

A thorough understanding of a compound's physicochemical properties is essential for its practical application, including purification, formulation, and safety handling.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 112.21 g/mol | PubChem[1] |

| Molecular Formula | C₈H₁₆ | PubChem[1] |

| Boiling Point | 375.89 K | Cheméo[3] |

| Melting Point | 180.58 K | Cheméo[3] |

| Density | Data not readily available | |

| Vapor Pressure | 1.33 kPa at 277.96 K | Cheméo[3] |

Note: The provided boiling and melting points are from computational estimations (Joback method) and should be used as a guide. Experimental validation is recommended for critical applications.

Section 3: Experimental Protocols and Workflows

The accurate determination of a compound's properties relies on robust experimental methodologies. This section outlines a standard workflow for characterizing a sample of 4,4-Dimethyl-1-hexene.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for the comprehensive characterization of 4,4-Dimethyl-1-hexene.

Step-by-Step Protocol: Molecular Weight Verification by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 4,4-Dimethyl-1-hexene in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electron ionization for GC-MS or electrospray ionization for direct infusion).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For 4,4-Dimethyl-1-hexene, a range of m/z 50-200 is appropriate.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Determine the accurate mass of this peak to at least four decimal places.

-

Compare the experimentally determined accurate mass with the theoretical exact mass calculated for the molecular formula C₈H₁₆. The theoretical monoisotopic mass is 112.1252 u.[1] A close correlation between the experimental and theoretical masses confirms the molecular formula.

-

Section 4: Logical Relationships in Chemical Identification

The process of identifying an unknown compound is a logical progression of experiments, where each result informs the next step.

Caption: Logical flow for the definitive identification of an organic compound.

References

-

PubChem. 4,4-Dimethyl-1-hexene. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). [Link]

-

PubChemLite. 4,4-dimethyl-1-hexene (C8H16). [Link]

Sources

The Logic of IUPAC Nomenclature: A Step-by-Step Deconstruction

An In-depth Technical Guide to the Systematic Nomenclature and Chemical Profile of 4,4-Dimethyl-1-hexene

As the complexity of chemical structures available to researchers expands, a robust and unambiguous system of nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, ensuring that any given chemical structure corresponds to a single, universally understood name. This guide offers a detailed examination of the alkene 4,4-Dimethyl-1-hexene, deconstructing its IUPAC name to its core principles and providing a comprehensive overview of its chemical and physical properties for the practicing scientist.

The name "4,4-Dimethyl-1-hexene" is not an arbitrary label but a descriptive formula derived from a hierarchical set of rules. The process of naming this molecule demonstrates the logic and power of the IUPAC system.

Step 1: Identify the Principal Functional Group and Parent Chain

The primary rule in naming alkenes is to identify the longest continuous carbon chain that incorporates both carbons of the double bond.[1][2] In this structure, the longest such chain contains six carbon atoms. This six-carbon chain establishes the root name as "hex-" . The presence of the carbon-carbon double bond classifies the molecule as an alkene, requiring the suffix "-ene" .[3] Combining these gives the parent name "hexene" .

Step 2: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible number (locant) to the principal functional group.[1] Numbering must begin from the end of the chain closest to the double bond.

-

Correct Numbering: Starting from the right gives the double bond carbons positions 1 and 2. The locant used is the lower of the two, hence "-1-ene" .

-

Incorrect Numbering: Starting from the left would assign the double bond to positions 5 and 6, which violates the "lowest locant" rule.

Therefore, the numbered parent structure is hex-1-ene .

Step 3: Identify and Locate Substituent Groups

With the parent chain correctly numbered, we now identify any groups attached to it. In this case, there are two methyl (-CH₃) groups, both attached to the same carbon atom.[2] Using the numbering established in Step 2, both methyl groups are located at position 4.

Step 4: Assembling the Complete IUPAC Name

The final name is assembled by prefixing the substituent names and their locants to the parent name.

-

Substituents: Two methyl groups are indicated by the prefix "di-", resulting in "dimethyl" .

-

Locants: Both groups are on carbon 4, so their position is denoted as "4,4-" .

-

Assembly: The substituents are placed before the parent name: 4,4-Dimethylhex-1-ene . Note that PubChem also lists the synonym "4,4-dimethylhex-1-ene," which is an equally acceptable format.[4]

The following diagram illustrates the logical hierarchy of the naming process.

Caption: Logical breakdown of the IUPAC name for 4,4-Dimethyl-1-hexene.

Chemical Identity and Physical Properties

4,4-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon. Its fundamental properties are summarized below, based on data from authoritative chemical databases.[4][5]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | PubChem[4] |

| Molecular Weight | 112.21 g/mol | PubChem[4] |

| CAS Number | 1647-08-1 | NIST WebBook[6] |

| Appearance | Liquid | ChemSampCo MSDS[7] |

| Boiling Point (Predicted) | 375.89 K (102.74 °C) | Cheméo (Joback Method)[5] |

| Density (Predicted) | Not specified | |

| Octanol/Water Partition Coeff. (logP) | 2.999 (Crippen Method) | Cheméo[5] |

| Vapor Pressure (Predicted) | 40.20 kPa at 359.35 K | Cheméo (The Yaws Handbook)[5] |

Spectroscopic Profile for Structural Verification

The unambiguous identification of 4,4-Dimethyl-1-hexene relies on modern spectroscopic techniques. The expected spectral features provide a fingerprint for its unique structure.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorptions indicative of a terminal alkene. Key expected peaks include a C=C stretch around 1640 cm⁻¹ and vinylic =C-H stretching vibrations just above 3000 cm⁻¹.[6]

-

Mass Spectrometry (MS) : Under electron ionization (EI-MS), the molecular ion ([M]⁺•) peak would appear at an m/z of 112.[8] Fragmentation is dominated by the formation of stable carbocations. The most significant fragmentation would likely be the loss of an ethyl radical (•CH₂CH₃) via cleavage alpha to the quaternary carbon, leading to a stable tertiary carbocation at m/z 83. Loss of a methyl radical (•CH₃) would yield a fragment at m/z 97.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly diagnostic. It would show a complex multiplet for the vinylic protons (-CH=CH₂) between 4.9-5.8 ppm. The two methyl groups at C4 are equivalent and would appear as a sharp singlet at approximately 0.8-0.9 ppm, integrating to 6H. The ethyl group protons at C5 and C6 would show characteristic triplet and quartet patterns.

-

¹³C NMR : The carbon spectrum would display distinct signals for each unique carbon atom. The vinylic carbons (C1 and C2) would appear downfield (~114 ppm and ~139 ppm, respectively). The quaternary carbon (C4) would be a weak signal around 35-40 ppm, while the methyl carbons attached to it would show a strong signal around 29 ppm.

-

Reactivity Profile: The Role of the Alkene Functional Group

The chemical behavior of 4,4-Dimethyl-1-hexene is dictated by the reactivity of its terminal double bond. As an electron-rich functional group, it readily undergoes electrophilic addition reactions.

A prime example is the addition of a hydrogen halide like HBr. The reaction proceeds via the formation of the most stable carbocation intermediate, in accordance with Markovnikov's Rule . The proton adds to the terminal carbon (C1), generating a secondary carbocation at C2. While a hydride shift to form a more stable tertiary carbocation at C4 is sterically hindered, the secondary carbocation is the key intermediate leading to the major product.

The diagram below outlines the mechanism for the addition of HBr.

Caption: Regioselective addition of HBr to 4,4-Dimethyl-1-hexene.

Other common reactions at the double bond include:

-

Catalytic Hydrogenation : Addition of H₂ across the double bond to yield the corresponding alkane, 4,4-dimethylhexane.

-

Halogenation : Addition of Br₂ or Cl₂ to form a dihaloalkane.

-

Hydration : Acid-catalyzed addition of water to form an alcohol, also following Markovnikov's rule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4-Dimethyl-1-hexene is classified as a highly flammable liquid and vapor (H225).[4] It also presents an aspiration hazard and may be fatal if swallowed and enters the airways (H304).[4] Standard laboratory precautions for handling flammable organic liquids, including use in a well-ventilated fume hood away from ignition sources and wearing appropriate personal protective equipment (PPE), are mandatory.

Conclusion

The IUPAC name 4,4-Dimethyl-1-hexene is a precise descriptor derived from a logical, rule-based system that defines the molecule's core structure, functional group, and substituents. This systematic name, supported by a distinct spectroscopic fingerprint and predictable chemical reactivity centered on its terminal alkene, provides the necessary framework for its study and application in research and development. Adherence to systematic nomenclature remains a cornerstone of effective scientific communication and laboratory safety.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137136, 4,4-Dimethyl-1-hexene. Retrieved from [Link]

-

Cheméo (2024). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link]

-

Siyavula (n.d.). IUPAC naming and formulae. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57418179, 4,4-Dimethylhex-1-en-5-yne. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27683, 4,5-Dimethyl-1-hexene. Retrieved from [Link]

-

PubChemLite (2026). 4,4-dimethyl-1-hexene (C8H16). Retrieved from [Link]

-

Chemistry LibreTexts (2023). Nomenclature of Alkenes. Retrieved from [Link]

-

NIST (2025). 4,4-Dimethyl-1-hexene in the NIST Chemistry WebBook. Retrieved from [Link]

-

The Organic Chemistry Tutor (2016). Naming Alkenes, IUPAC Nomenclature Practice. Retrieved from [Link]

-

University of Calgary (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

Organic Syntheses (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

-

University of Wisconsin-Platteville (n.d.). Nomenclature Alkenes. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 4. 4,4-Dimethyl-1-hexene | C8H16 | CID 137136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4-Dimethyl-1-hexene (CAS 1647-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4,4-Dimethyl-1-hexene [webbook.nist.gov]

- 7. 4,5-Dimethyl-1-hexene | C8H16 | CID 27683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of 4,4-Dimethyl-1-hexene

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4,4-Dimethyl-1-hexene (C₈H₁₆), a branched alkene of interest in various chemical and industrial processes. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's energetic landscape. The guide synthesizes available data, outlines experimental methodologies for the determination of key thermodynamic parameters, and delves into the computational approaches used to predict these properties. By explaining the causality behind experimental and computational choices, this guide aims to provide not just data, but also a framework for understanding and utilizing the thermodynamic characteristics of 4,4-Dimethyl-1-hexene.

Introduction: The Significance of Thermodynamic Properties

The thermodynamic properties of a molecule govern its stability, reactivity, and phase behavior. For a compound like 4,4-Dimethyl-1-hexene, a precise understanding of its enthalpy of formation, entropy, and heat capacity is crucial for a variety of applications, from process design and optimization in the chemical industry to understanding its potential as a fuel or a precursor in pharmaceutical synthesis. The presence of a terminal double bond and a quaternary carbon center in its structure introduces unique energetic considerations that influence its behavior in chemical reactions.[1]

This guide will explore both the experimentally-derived and computationally-estimated thermodynamic data for 4,4-Dimethyl-1-hexene. A critical aspect of this exploration is not just the presentation of numerical values, but the elucidation of the methodologies used to obtain them. This approach is designed to equip the reader with a robust understanding of the data's origins and its inherent limitations.

Core Thermodynamic Properties of 4,4-Dimethyl-1-hexene

A compilation of the core thermodynamic and physical properties of 4,4-Dimethyl-1-hexene is presented below. It is important to note that while some physical properties have been experimentally determined, many of the thermodynamic values are derived from computational models.[2]

| Property | Value | Unit | Source | Method |

| Molecular Formula | C₈H₁₆ | - | - | - |

| Molecular Weight | 112.21 | g/mol | PubChem[3] | - |

| Boiling Point | 102.7 | °C | PubChem[3] | Experimental |

| Density | 0.719 | g/cm³ at 20°C | PubChem[3] | Experimental |

| Standard Enthalpy of Formation (gas, 298.15 K) | -91.77 | kJ/mol | Cheméo[2] | Joback Method (Calculated) |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | 107.16 | kJ/mol | Cheméo[2] | Joback Method (Calculated) |

| Enthalpy of Vaporization (at boiling point) | 31.00 | kJ/mol | Cheméo, attributed to NIST[2] | - |

| Ideal Gas Heat Capacity (Cp) at 298.15 K | ~190 | J/mol·K | Cheméo[2] | Joback Method (Calculated) |

Experimental Determination of Thermodynamic Properties

While specific experimental data for 4,4-Dimethyl-1-hexene is sparse in publicly accessible literature, the methodologies for determining these properties are well-established. Understanding these techniques is critical for appreciating the source of high-quality thermodynamic data and for designing new experimental investigations.

Calorimetry: The Cornerstone of Enthalpy Measurements

Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, from which enthalpies of formation, combustion, and phase change are derived.

The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔHc°). The principle lies in burning a known mass of the substance in an excess of oxygen within a sealed container (a "bomb" calorimeter) and measuring the heat released.

Step-by-Step Protocol for Bomb Calorimetry:

-

Sample Preparation: A precise mass of high-purity 4,4-Dimethyl-1-hexene is placed in a crucible inside the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Immersion: The bomb is placed in a well-insulated water bath of known volume, equipped with a high-precision thermometer.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water bath is meticulously recorded.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions.

-

Enthalpy of Formation Calculation: Using Hess's Law, the standard enthalpy of formation of 4,4-Dimethyl-1-hexene can be calculated from its enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Causality in Experimental Design:

-

High-Purity Sample: The use of a high-purity sample is paramount to ensure that the measured heat of combustion is solely attributable to the target molecule.

-

Excess Oxygen: A large excess of oxygen ensures complete combustion, preventing the formation of byproducts like carbon monoxide that would complicate the thermodynamic calculations.

-

Isothermal Jacket: High-precision calorimeters often employ an isothermal or adiabatic jacket to minimize heat exchange with the surroundings, thereby improving the accuracy of the temperature measurement.

Vapor Pressure Measurements and Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap), the energy required to transform a liquid into a gas at a given pressure, can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

Experimental Workflow for Vapor Pressure Determination:

Caption: Workflow for determining enthalpy of vaporization.

Rationale for Method Selection:

-

Static vs. Dynamic Methods: For a volatile compound like 4,4-Dimethyl-1-hexene, a static method where the sample is in a closed, evacuated system is often preferred to minimize sample loss and ensure equilibrium is reached.

-

High-Precision Transducers: The choice of pressure and temperature sensors directly impacts the accuracy of the derived enthalpy of vaporization. Modern electronic transducers offer high sensitivity and stability.

Computational Modeling of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules like 4,4-Dimethyl-1-hexene. These methods solve the Schrödinger equation (or approximations thereof) to determine the electronic structure and energy of a molecule.

Ab Initio and Density Functional Theory (DFT) Approaches

-

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. They can be computationally expensive but offer high accuracy.

-

Density Functional Theory (DFT): DFT methods are generally less computationally demanding than high-level ab initio methods and can provide a good balance of accuracy and computational cost for molecules of this size. The choice of the functional and basis set is critical for obtaining reliable results.

Conceptual Workflow for Computational Prediction:

Caption: Computational workflow for thermodynamic properties.

Justification of Methodological Choices:

-

Choice of Functional (DFT): For hydrocarbons, hybrid functionals such as B3LYP often provide a good compromise between accuracy and computational cost for predicting geometries and energies.

-

Basis Set Selection: A sufficiently large and flexible basis set, such as 6-31G(d,p) or larger, is necessary to accurately describe the electronic distribution, especially around the double bond and the sterically hindered quaternary carbon. The inclusion of polarization (p,d) and diffuse functions is important for capturing the nuances of the electron cloud.

Structure-Property Relationships and Field Insights

The thermodynamic properties of 4,4-Dimethyl-1-hexene are intrinsically linked to its molecular structure. The presence of the quaternary carbon atom introduces steric strain, which can increase the ground-state enthalpy of the molecule, making it less stable than a linear isomer. However, this branching also leads to a more compact structure, which can affect intermolecular forces and, consequently, properties like the boiling point and enthalpy of vaporization. The terminal double bond is a site of high electron density, making it susceptible to electrophilic attack and influencing the molecule's reactivity.[1]

Conclusion

This technical guide has provided a detailed examination of the thermodynamic properties of 4,4-Dimethyl-1-hexene. While a complete set of experimentally determined data is not currently available in the public domain, this guide has synthesized the existing calculated values with a thorough discussion of the experimental and computational methodologies used to determine such properties. By understanding the principles behind these techniques, researchers and professionals can better interpret the available data and design future studies to further elucidate the energetic landscape of this and other important organic molecules.

References

-

Cheméo. (n.d.). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link]

-

Khan Academy. (n.d.). Heats of combustion of alkanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137136, 4,4-Dimethyl-1-hexene. Retrieved from [Link]

- Steele, W. V., & Chirico, R. D. (1993). Thermodynamic Properties of Alkenes (Mono-Olefins Larger Than C4).

-

Cheméo. (n.d.). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). 4,4-dimethylcyclohexene. In NIST/TRC Web Thermo Tables (WTT).

-

Khan Academy. (n.d.). Heats of combustion of alkanes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Industrial Applications of 4,4-Dimethyl-1-hexene

Foreword: Unveiling the Potential of a Niche Olefin

In the vast landscape of industrial chemistry, the utility of an olefin is often dictated by its structural nuances. While linear alpha-olefins have long been the workhorses of polymerization and chemical synthesis, their branched counterparts present a unique set of properties and, consequently, a distinct spectrum of applications. This guide delves into the technical intricacies of 4,4-dimethyl-1-hexene, a branched olefin with emerging industrial significance. We will explore its synthesis, its pivotal role as a comonomer in polymerization, and its application as a precursor in the synthesis of fine chemicals. This document is intended for researchers, scientists, and professionals in drug development who seek to understand and harness the potential of this unique molecule.

Physicochemical Properties and Safety Profile

A thorough understanding of a chemical's properties is paramount to its safe and effective industrial application. 4,4-Dimethyl-1-hexene (CAS No. 1647-08-1) is a colorless, highly flammable liquid with the molecular formula C8H16 and a molecular weight of 112.21 g/mol .[1][2]

Table 1: Key Physicochemical Properties of 4,4-Dimethyl-1-hexene

| Property | Value | Unit | Source |

| IUPAC Name | 4,4-dimethylhex-1-ene | [1] | |

| Boiling Point | 103-104 | °C | [1] |

| Density | 0.719 | g/cm³ | [1] |

| Flash Point | -1 | °C | [1] |

| Vapor Pressure | 4.8 | kPa at 20°C | [2] |

Safety and Handling:

4,4-Dimethyl-1-hexene is classified as a highly flammable liquid and vapor (H225) and may be fatal if swallowed and enters airways (H304).[1] Therefore, stringent safety protocols must be observed during its handling and storage. These include working in a well-ventilated area, using non-sparking tools, and wearing appropriate personal protective equipment (PPE) such as flame-retardant clothing, gloves, and eye protection. Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Industrial Synthesis of 4,4-Dimethyl-1-hexene

While specific industrial-scale synthesis routes for 4,4-dimethyl-1-hexene are not extensively documented in publicly available literature, its synthesis can be inferred from established principles of organic chemistry. A plausible and scalable approach involves the acid-catalyzed dimerization of isobutylene followed by a subsequent reaction with ethylene.

A conceptual industrial process would likely involve the following key steps:

-

Dimerization of Isobutylene: Isobutylene is dimerized in the presence of an acidic catalyst (e.g., solid phosphoric acid, ion-exchange resins) to produce a mixture of diisobutylene isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

-

Isomerization and Cracking: The diisobutylene mixture is then subjected to conditions that promote isomerization and controlled cracking to yield a stream rich in 2,2-dimethyl-1-butene.

-

Metathesis with Ethylene: The 2,2-dimethyl-1-butene is then reacted with ethylene in a metathesis reaction, catalyzed by a suitable transition metal complex (e.g., a Grubbs' or Schrock catalyst), to yield 4,4-dimethyl-1-hexene.

Diagram 1: Conceptual Synthesis Pathway for 4,4-Dimethyl-1-hexene

Caption: A plausible industrial synthesis route for 4,4-dimethyl-1-hexene.

This proposed pathway offers a high degree of selectivity and leverages readily available feedstocks. Further process optimization would focus on catalyst selection, reaction conditions, and separation techniques to maximize yield and purity.

Application in Polymer Science: A Specialty Comonomer

The primary industrial application of 4,4-dimethyl-1-hexene is as a specialty comonomer in the production of polyethylene, particularly Linear Low-Density Polyethylene (LLDPE). The incorporation of this bulky, branched olefin into the polyethylene backbone has a profound impact on the polymer's microstructure and, consequently, its macroscopic properties.

The Rationale for Branched Comonomers

In the production of LLDPE, the introduction of short-chain branches via the copolymerization of ethylene with an α-olefin disrupts the crystalline structure of the polymer. This leads to a decrease in density and an increase in flexibility and toughness compared to High-Density Polyethylene (HDPE). While linear α-olefins like 1-butene, 1-hexene, and 1-octene are commonly used, branched comonomers such as 4,4-dimethyl-1-hexene offer a unique way to tailor polymer properties. The gem-dimethyl group at the 4-position introduces a significant steric hindrance that can influence catalyst activity, comonomer incorporation, and the final polymer architecture.

Polymerization Methodologies

The copolymerization of ethylene and 4,4-dimethyl-1-hexene is typically carried out using Ziegler-Natta or metallocene catalysts.

Ziegler-Natta Catalysis:

Traditional Ziegler-Natta catalysts, typically based on titanium compounds supported on magnesium chloride and activated by an organoaluminum co-catalyst, can be employed for this copolymerization.

Experimental Protocol: Ethylene/4,4-Dimethyl-1-hexene Copolymerization with a Ziegler-Natta Catalyst (Illustrative)

-

Catalyst Preparation: A supported TiCl4/MgCl2 catalyst is prepared according to established literature procedures.

-

Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

-

Solvent and Co-catalyst Addition: The reactor is charged with a dry, inert solvent (e.g., hexane) and the organoaluminum co-catalyst (e.g., triethylaluminum, TEAL).

-

Comonomer Addition: A precise amount of 4,4-dimethyl-1-hexene is injected into the reactor.

-

Polymerization: The reactor is heated to the desired temperature (e.g., 70-90 °C) and pressurized with ethylene to the target pressure. The catalyst slurry is then injected to initiate polymerization.

-

Termination and Work-up: After the desired reaction time, the polymerization is terminated by the addition of an alcohol (e.g., isopropanol). The polymer is then precipitated, washed, and dried.

Metallocene Catalysis:

Metallocene catalysts, which are organometallic compounds typically containing a Group 4 transition metal (e.g., Zr, Hf) sandwiched between cyclopentadienyl-type ligands, offer greater control over the polymer microstructure. When activated with a co-catalyst like methylaluminoxane (MAO), they can produce polymers with a narrow molecular weight distribution and a more uniform incorporation of comonomers.

Diagram 2: Metallocene-Catalyzed Copolymerization Workflow

Caption: A typical workflow for the metallocene-catalyzed copolymerization.

Impact on Polyethylene Properties

The incorporation of 4,4-dimethyl-1-hexene as a comonomer is expected to impart the following changes to the resulting polyethylene compared to its linear counterparts:

-

Decreased Crystallinity and Density: The bulky gem-dimethyl group will more effectively disrupt the crystalline lamellae of the polyethylene chains, leading to a greater reduction in crystallinity and density for a given molar incorporation compared to a linear α-olefin.

-

Improved Optical Properties: The reduced crystallinity often translates to improved clarity and reduced haze in films.

-

Enhanced Impact Strength and Flexibility: The disruption of the crystalline structure generally leads to a tougher and more flexible material.

-

Modified Thermal Properties: The melting point (Tm) and glass transition temperature (Tg) will be altered, which can be tailored for specific applications.

Table 2: Anticipated Property Comparison of LLDPE Comonomers

| Property | Ethylene/1-Hexene Copolymer | Ethylene/4,4-Dimethyl-1-hexene Copolymer | Rationale |

| Crystallinity | Moderate Reduction | Significant Reduction | Increased steric hindrance from gem-dimethyl group. |

| Density | Lower than HDPE | Potentially lower than 1-hexene copolymer | Greater disruption of chain packing. |

| Impact Strength | Good | Potentially Higher | More amorphous regions to absorb energy. |

| Film Clarity | Good | Potentially Excellent | Reduced light scattering from smaller crystallites. |

Utility in Fine Chemical Synthesis

Beyond polymerization, the terminal double bond and the unique steric environment of 4,4-dimethyl-1-hexene make it a valuable building block in organic synthesis for the creation of complex molecules.

Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

One notable application is in the synthesis of 4,4-dimethyl-2-cyclohexen-1-one, a useful intermediate in the synthesis of various natural products and pharmaceuticals. While not a direct conversion from 4,4-dimethyl-1-hexene, a related structure can be synthesized via a Michael addition of methyl vinyl ketone to isobutyraldehyde, followed by an intramolecular aldol condensation.[3] This highlights the utility of the 4,4-dimethyl moiety in constructing cyclic systems.

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one (Illustrative, via Michael Addition)

-

Reaction Setup: A reaction vessel is charged with isobutyraldehyde and a suitable base (e.g., sodium ethoxide in ethanol).

-

Michael Addition: Methyl vinyl ketone is added dropwise to the cooled reaction mixture. The reaction is allowed to proceed until the Michael adduct is formed.

-

Cyclization: The reaction mixture is then heated to promote the intramolecular aldol condensation, followed by dehydration to yield 4,4-dimethyl-2-cyclohexen-1-one.

-

Purification: The product is isolated and purified by distillation under reduced pressure.[3]

Precursor to Specialty Diynes

4,4-Dimethyl-1-hexene can also serve as a precursor for the synthesis of specialty diynes, such as 4,4-dimethyl-1,6-heptadiyne. Such diynes are valuable intermediates in the synthesis of complex organic molecules, including natural products and materials with interesting electronic properties. The synthesis could conceptually proceed through the terminal alkyne, which can be further functionalized. A related synthesis starting from dimedone has been reported to produce 4,4-dimethyl-1,6-heptadiyne in good yield.[4][5][6]

Diagram 3: Conceptual Pathway to a Specialty Diyne

Caption: A conceptual multi-step synthesis of a specialty diyne.

Future Outlook and Unexplored Potential

The industrial applications of 4,4-dimethyl-1-hexene are still in their nascent stages, with significant potential for growth. Further research into its copolymerization with other monomers beyond ethylene could lead to the development of novel elastomers and specialty plastics with unique performance characteristics. Its use in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries, remains a largely unexplored area. As the demand for high-performance materials and complex organic molecules continues to grow, the unique structural features of 4,4-dimethyl-1-hexene position it as a valuable and versatile building block for future innovations.

References

-

Organic Syntheses Procedure. 4,4-dimethyl-2-cyclohexen-1-one. Available at: [Link]

-

PubChem. 4,4-Dimethyl-1-hexene. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Available at: [Link]

- Google Patents. Methods for producing 1-hexene.

-

The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex. National Institutes of Health. Available at: [Link]

-

PubMed. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Ethylene/1-Hexene Copolymerization with Modified Ziegler-Natta Catalyst. Available at: [Link]

-

ResearchGate. Metallocene-Catalyzed Gas-Phase Ethylene Copolymerization: Kinetics and Polymer Properties. Available at: [Link]

-

Figshare. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Carbocationic Polymerization in Supercritical CO2. IV.* the Isomerization Polymerization of 3-Methyl-1-Butene and 4-Methyl-1-Pentene. Available at: [Link]

-

ResearchGate. Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. Available at: [Link]

-

Ethylene Polymerization Reactions with Multicenter Ziegler-Natta Catalysts—Manipulation of Active Center Distribution. ACS Publications. Available at: [Link]

-

ResearchGate. Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. Available at: [Link]

-

Precision in Polymerization: Kinetic Insights into Metallocene- catalyzed Ethylene Polymerization. YMER. Available at: [Link]

-

ResearchGate. The selectivity of 4,4‐dimethyl‐2‐cyclohexen‐1‐one. (a) At different... Available at: [Link]

-

MDPI. Effect of Mono- and Multichlorinated Organic Compounds—Chlorocyclohexane and Hexachloro-p-xylene—On the Catalytic Properties of Titanium–Magnesium Catalysts in the Homo- and Copolymerization of Ethylene with 1-Hexene. Available at: [Link]

-

Engineering. Ethylene Copolymerization with Linear and End-Cyclized Olefins via a Metallocene Catalyst: Polymerization Behavior and. Available at: [Link]

-

MDPI. Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. Available at: [Link]

-

Polymer Chemistry (RSC Publishing). Direct synthesis of poly(α-olefin) thermoplastic elastomers via controlled chain straightening using bulky α-diimine palladium complexes. Available at: [Link]

-

PubMed. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. Available at: [Link]

-

Shandong Pufit Import and Export Co., Ltd. Petrochemical Brands of the World's Mainstream Polyethylene (PE) Linear Compounds (primarily LLDPE and Metallocene PE). Available at: [Link]

-

ACS Publications. Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers. ACS Omega. Available at: [Link]

-

White Rose Research Online. Pd-Catalyzed [4 + 1] annulation strategy to functionalized 4-methyleneproline derivatives. Available at: [Link]

-

ResearchGate. (PDF) Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. Available at: [Link]

-

MDPI. Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups. Available at: [Link]

-

National Institutes of Health. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene. Available at: [Link]

-

MDPI. A Comprehensive Review on Barrelene-Derived α-Diimine Nickel and Palladium Olefin Polymerization Catalysts. Available at: [Link]

-

Organic Chemistry Portal. Cyclohexenone synthesis. Available at: [Link]

-

KFUPM ePrints. hexene metallocene –based lldpe on its miscibility with ldpe: a molecular dynamics study. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of Branched α‐Olefins via Trimerization and Tetramerization of Ethylene. Available at: [Link]

-

ChemSynthesis. 4,4-dimethyl-2-cyclohexen-1-one. Available at: [Link]

-

National Institutes of Health. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Available at: [Link]

Sources

- 1. 4,4-Dimethyl-1-hexene | C8H16 | CID 137136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-Dimethyl-1-hexene (CAS 1647-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

- 6. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 4,4-Dimethyl-1-hexene

Introduction: The Unique Reactivity of a Sterically Hindered Alkene

4,4-Dimethyl-1-hexene is an asymmetrical alkene that presents a fascinating case study in the realm of electrophilic addition reactions. Its structure, characterized by a terminal double bond and a sterically demanding quaternary carbon atom at the C4 position, dictates a rich and predictable chemistry, particularly concerning carbocation rearrangements. This guide provides an in-depth technical exploration of the core electrophilic addition reactions of this substrate, offering insights into the underlying mechanisms, regioselectivity, stereochemistry, and practical experimental considerations for researchers, scientists, and professionals in drug development.

The nucleophilic character of the π-bond in 4,4-Dimethyl-1-hexene is the cornerstone of its reactivity towards electrophiles.[1] In an electrophilic addition reaction, the alkene's π electrons initiate an attack on an electron-deficient species, leading to the formation of a carbocation intermediate.[2] The stability of this carbocation is a critical determinant of the reaction's pathway and the resulting product distribution.

Hydrohalogenation: A Classic Case of Carbocation Rearrangement

The addition of hydrogen halides (HX, where X = Cl, Br, I) to 4,4-Dimethyl-1-hexene serves as a quintessential example of how molecular structure influences reaction outcomes. The reaction proceeds via a two-step mechanism involving the initial protonation of the double bond to form a carbocation, followed by the nucleophilic attack of the halide ion.[3]

Mechanism and Regioselectivity: The Inevitable 1,2-Methyl Shift

According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond (C1) to form the more stable carbocation at the more substituted carbon (C2).[4] In the case of 4,4-Dimethyl-1-hexene, this initially forms a secondary carbocation. However, this secondary carbocation is adjacent to a quaternary carbon, creating a prime opportunity for a carbocation rearrangement to a more stable tertiary carbocation. This occurs through a 1,2-methyl shift, where a methyl group from the C4 position migrates with its bonding electrons to the C2 position.[5] The subsequent attack of the halide ion on the resulting tertiary carbocation leads to the rearranged product.

Mechanism of Hydrohalogenation of 4,4-Dimethyl-1-hexene

Expected Product Distribution

| Reaction | Reagent | Expected Major Product | Expected Minor Product | Rationale for Major Product |

| Hydrohalogenation | HBr | 2-Bromo-3,3-dimethylhexane | 2-Bromo-4,4-dimethylhexane | Formation of a more stable tertiary carbocation via a 1,2-methyl shift. |

| Hydrohalogenation | HCl | 2-Chloro-3,3-dimethylhexane | 2-Chloro-4,4-dimethylhexane | Formation of a more stable tertiary carbocation via a 1,2-methyl shift. |

Experimental Protocol: Synthesis of 2-Bromo-3,3-dimethylhexane

This protocol outlines a general procedure for the hydrobromination of 4,4-Dimethyl-1-hexene, leading to the rearranged product.

Materials:

-

4,4-Dimethyl-1-hexene

-

48% Hydrobromic acid (HBr)

-

Anhydrous calcium chloride or magnesium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, cool 4,4-Dimethyl-1-hexene in an ice bath.

-

Slowly add an equimolar amount of 48% HBr with continuous stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the organic product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purify the crude 2-bromo-3,3-dimethylhexane by distillation.

Acid-Catalyzed Hydration: Another Pathway to Rearrangement

Similar to hydrohalogenation, the acid-catalyzed hydration of 4,4-Dimethyl-1-hexene proceeds through a carbocation intermediate, making it susceptible to rearrangement. The addition of water in the presence of a strong acid catalyst (e.g., sulfuric acid) will predominantly yield the rearranged alcohol.

Mechanism: The mechanism mirrors that of hydrohalogenation, with the initial protonation of the alkene leading to a secondary carbocation. This is followed by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. A water molecule then acts as a nucleophile, attacking the tertiary carbocation. Finally, deprotonation of the oxonium ion by a water molecule yields the tertiary alcohol.

Mechanism of Acid-Catalyzed Hydration of 4,4-Dimethyl-1-hexene

Strategies to Circumvent Carbocation Rearrangements

For synthetic applications where the unrearranged Markovnikov or the anti-Markovnikov alcohol is desired, alternative hydration methods that do not involve a free carbocation intermediate are essential.

Oxymercuration-Demercuration: Accessing the Unrearranged Markovnikov Product

Oxymercuration-demercuration is a two-step process that yields the Markovnikov alcohol without the complication of carbocation rearrangements.[6]

-

Oxymercuration: The alkene reacts with mercuric acetate [Hg(OAc)₂] in a mixture of water and a solvent like tetrahydrofuran (THF). This proceeds through a bridged mercurinium ion intermediate, which prevents any rearrangement. Water then attacks the more substituted carbon of the bridged intermediate.

-

Demercuration: The organomercury intermediate is then reduced with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.

The net result is the Markovnikov addition of water across the double bond. For 4,4-Dimethyl-1-hexene, this reaction will produce 4,4-Dimethyl-2-hexanol .

Hydroboration-Oxidation: A Route to the Anti-Markovnikov Product

To obtain the anti-Markovnikov alcohol, hydroboration-oxidation is the method of choice. This two-step reaction also proceeds without the formation of a carbocation intermediate and is therefore not subject to rearrangements.[7]

-

Hydroboration: Borane (BH₃), often in the form of a complex with THF (BH₃·THF), adds across the double bond in a concerted, syn-addition. The boron atom adds to the less substituted carbon (C1) due to both steric and electronic factors.

-

Oxidation: The resulting trialkylborane is then oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.

For 4,4-Dimethyl-1-hexene, hydroboration-oxidation will yield 4,4-Dimethyl-1-hexanol .

Hydration Strategies for 4,4-Dimethyl-1-hexene

Halogenation: Addition of Dihalogens

The addition of halogens (Br₂ or Cl₂) to 4,4-Dimethyl-1-hexene proceeds through a cyclic halonium ion intermediate.[8] This mechanism prevents carbocation rearrangements and results in the anti-addition of the two halogen atoms across the double bond.

Mechanism and Stereochemistry: The reaction is initiated by the electrophilic attack of the halogen molecule on the alkene's π-bond, forming a bridged halonium ion and a halide ion. The halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bridge, leading to the opening of the ring and the formation of a vicinal dihalide. This backside attack dictates the anti-stereochemistry of the addition.

For 4,4-Dimethyl-1-hexene, the reaction with bromine (Br₂) will yield 1,2-Dibromo-4,4-dimethylhexane .

Experimental Protocol: Bromination of 4,4-Dimethyl-1-hexene